tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate
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Overview
Description
tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate: is a chemical compound with the molecular formula C11H21N3O3 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate typically involves the reaction of piperidine derivatives with tert-butyl esters. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine .
Industrial Production Methods: the synthesis generally follows similar routes as laboratory methods, with optimizations for scale, yield, and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction could produce amines .
Scientific Research Applications
Chemistry: In chemistry, tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate is used as an intermediate in the synthesis of more complex molecules. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology: In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and cellular pathways .
Medicine: In medicine, the compound is explored for its potential therapeutic applications. It may have activity against certain diseases, although detailed studies are still ongoing .
Industry: In industrial applications, the compound is used in the production of pharmaceuticals and fine chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes .
Mechanism of Action
The mechanism of action of tert-butyl 4-[amino(hydroxyimino)methyl]-1-piperidinecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
- Tert-butyl 4-[(Z)-amino(hydroxyimino)methyl]piperidine-1-carboxylate
- Tert-butyl 4-((hydroxyimino)methyl)benzyl (methyl)carbamate
- Tert-butyl {2-[4-(trifluoromethyl)pyrimidin-2-yl]propan-2-yl}carbamate
Comparison: tert-butyl 4-[(Z)-N'-hydroxycarbamimidoyl]piperidine-1-carboxylate is unique in its specific functional groups and reactivity.
Properties
Molecular Formula |
C11H21N3O3 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 4-(N'-hydroxycarbamimidoyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C11H21N3O3/c1-11(2,3)17-10(15)14-6-4-8(5-7-14)9(12)13-16/h8,16H,4-7H2,1-3H3,(H2,12,13) |
InChI Key |
KMBRLTGPGNMNIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=NO)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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